Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate
Description
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate (molecular formula: C₁₂H₁₂KNO₃, molecular weight: 257.34 g/mol) is a piperidine derivative characterized by a 6-membered nitrogen-containing ring modified with a cyclopropyl group at position 1, a ketone group at position 2, and a potassium carboxylate moiety at position 3 . This compound is primarily utilized in pharmaceutical and organic synthesis research due to its functional versatility .
Properties
Molecular Formula |
C9H12KNO3 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
potassium;1-cyclopropyl-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H13NO3.K/c11-8-7(9(12)13)2-1-5-10(8)6-3-4-6;/h6-7H,1-5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
CFNGLXLLJLEEJM-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CC2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of 1-cyclopropyl-2-oxopiperidine-3-carboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on various biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The following compounds share structural motifs with the target molecule, such as piperidine/pyrrolidine rings, carboxylate/ester groups, or cyclopropyl substituents:
Key Observations :
- Ring Size : The target compound and most analogs feature a 6-membered piperidine ring, except 1-methyl-5-oxopyrrolidine-3-carboxylic acid (5-membered pyrrolidine) . Smaller rings may exhibit different conformational flexibility and steric effects.
- Functional Groups : Cyclopropyl and ketone groups in the target compound contrast with phenyl (), sulfonyl (), or ester-linked substituents (). The potassium carboxylate enhances water solubility compared to esters (e.g., benzyl or cyclohexylpropyl esters) .
Physicochemical Properties
- Solubility: Potassium salts (e.g., the target compound) are typically more water-soluble due to ionic character. In contrast, esters (e.g., benzyl or cyclohexylpropyl derivatives) and non-ionic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit lower aqueous solubility .
- Molecular Weight: The target compound (257.34 g/mol) is mid-range compared to simpler pyrrolidine derivatives (143.14 g/mol) and bulkier analogs like C₂₂H₃₇NO₄ (379.50 g/mol) . Smaller molecules may have better bioavailability.
Biological Activity
Potassium 1-cyclopropyl-2-oxopiperidine-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring with a cyclopropyl substituent and a carboxylate group. Its structure is pivotal for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily involves its role as an activator of mitochondrial ClpP protease, which is crucial for maintaining mitochondrial function and proteome homeostasis. Activation of ClpP has been associated with anti-cancer effects, making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, structural modifications in piperidinothiosemicarbazones have shown significant tuberculostatic activity against Mycobacterium tuberculosis strains, suggesting that similar modifications in this compound could enhance its antimicrobial efficacy .
Cytotoxicity
Cytotoxicity assays are essential to evaluate the safety profile of this compound. Preliminary results indicate that while the compound may exhibit cytotoxic effects against certain cancer cell lines, it also demonstrates selectivity, sparing non-cancerous cells at lower concentrations. The selectivity index (SI) calculated from these assays indicates a favorable therapeutic window .
Case Studies
- ClpP Activation : A study demonstrated that compounds similar to this compound significantly inhibited the proliferation of HL60 cells, highlighting its potential as a cancer therapeutic agent. The half-maximal effective concentration (EC50) was reported at low nanomolar levels, indicating high potency .
- Antimycobacterial Activity : In another investigation, derivatives with structural similarities to the compound showed promising results against clinical strains of M. tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4 to 6.25 µg/mL, suggesting that modifications could lead to enhanced activity against resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
